1-Benzyl-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine
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Overview
Description
1-Benzyl-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a fluorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with diethylene glycol.
Introduction of the benzyl group: Benzylation of the piperazine ring is performed using benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonylation: The sulfonyl group is introduced by reacting the benzylated piperazine with a sulfonyl chloride derivative of the fluorinated thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the benzyl or sulfonyl positions.
Scientific Research Applications
1-Benzyl-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorinated thiophene ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-[(5-chloro-2-thienyl)sulfonyl]piperazine: Similar structure but with a chlorine atom instead of fluorine.
1-Benzyl-4-[(5-methyl-2-thienyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-Benzyl-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as electronegativity and reactivity. This uniqueness can lead to different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C15H17FN2O2S2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-benzyl-4-(5-fluorothiophen-2-yl)sulfonylpiperazine |
InChI |
InChI=1S/C15H17FN2O2S2/c16-14-6-7-15(21-14)22(19,20)18-10-8-17(9-11-18)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
InChI Key |
FBTAPQWIOWTKSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)F |
Origin of Product |
United States |
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